1,3-Dioxane-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dioxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c6-4(7)5-8-2-1-3-9-5/h5H,1-3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWWNXOSDUHYFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204527-26-4 | |
| Record name | 1,3-dioxane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 1,3 Dioxane 2 Carboxylic Acid and Its Derivatives
Direct Synthesis Routes for the 1,3-Dioxane-2-carboxylic Acid Scaffold
The construction of the 1,3-dioxane (B1201747) ring with a carboxylic acid at the C2 position is a key synthetic challenge. Direct routes typically involve the formation of the cyclic acetal (B89532) from appropriate precursors.
Cyclization Reactions Involving 1,3-Diols and Carboxylic Acid Precursors
The most common and direct method for synthesizing 1,3-dioxanes is the acid-catalyzed acetalization of a 1,3-diol with a carbonyl compound. thieme-connect.deresearchgate.net In this reaction, the two hydroxyl groups of the diol react with the carbonyl carbon to form the six-membered ring, eliminating a molecule of water. To synthesize the target this compound, the carbonyl precursor must be a molecule that contains both an aldehyde (or ketone) and a carboxylic acid function at the same carbon, or a synthetic equivalent.
Glyoxylic acid (OHC-COOH) is the most logical precursor for this transformation. The reaction involves the condensation of a 1,3-diol with glyoxylic acid, typically in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA), and with the removal of water to drive the equilibrium towards the product.
Reaction Scheme:
Potential challenges in this synthesis include the inherent instability and tendency of glyoxylic acid to self-polymerize under acidic conditions. To circumvent this, protected derivatives of glyoxylic acid, such as its hydrate (B1144303) or acetals, may be employed, followed by a subsequent deprotection or oxidation step to reveal the carboxylic acid.
Table 1: Examples of 1,3-Dioxane-2-carboxylic Acids from Various 1,3-Diols
| 1,3-Diol Precursor | Resulting this compound |
|---|---|
| 1,3-Propanediol (B51772) | This compound |
| 1,3-Butanediol | 4-Methyl-1,3-dioxane-2-carboxylic acid |
| 2,2-Dimethyl-1,3-propanediol | 5,5-Dimethyl-1,3-dioxane-2-carboxylic acid |
Derivatization and Functionalization Strategies of the this compound Moiety
Once the this compound scaffold is synthesized, its chemical properties can be readily modified through reactions of the carboxylic acid group or by altering substituents on the dioxane ring.
Esterification and Amidation of the Carboxylic Acid Group
The carboxylic acid at the C2 position is a versatile handle for further derivatization, primarily through esterification and amidation.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The most fundamental is the Fischer esterification, which involves reacting the acid with an excess of an alcohol under acidic catalysis (e.g., H₂SO₄, TsOH). organic-chemistry.org For more sterically hindered substrates or under milder conditions, coupling reagents are employed. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) as an activator and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is highly effective for forming esters, including those from sterically demanding alcohols. organic-chemistry.org
Amidation: Directly forming an amide bond from a carboxylic acid and an amine can be challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. mdpi.comresearchgate.net High temperatures (>160 °C) and removal of water are often required to drive the reaction. researchgate.net Modern synthetic chemistry offers a variety of catalytic methods that proceed under milder conditions. These include the use of boron-based catalysts (boric acid, arylboronic acids), which activate the carboxylic acid towards nucleophilic attack. scispace.com Alternatively, standard peptide coupling reagents such as 1-Hydroxybenzotriazole (HOBt) or trichlorotriazine (B8581814) (TCT) can be used to activate the acid for reaction with an amine. mdpi.comencyclopedia.pub
Table 2: Selected Methods for Esterification and Amidation
| Transformation | Reagents and Conditions | Key Features |
|---|---|---|
| Esterification | R'-OH, H₂SO₄ (cat.), heat | Classic Fischer esterification; requires excess alcohol. |
| R'-OH, DCC, DMAP (cat.), CH₂Cl₂ | Steglich esterification; mild conditions, suitable for hindered substrates. organic-chemistry.org | |
| R'-OH, TBTU, Base (e.g., DIPEA) | Peptide coupling reagent; fast and efficient. organic-chemistry.org | |
| Amidation | R'R''NH, heat (~180°C) | Thermal condensation; harsh conditions, limited substrate scope. researchgate.net |
| R'R''NH, Boric Acid (cat.), Toluene, heat | Catalytic direct amidation; milder than thermal methods. scispace.com |
Modification of Substituents on the Dioxane Ring
Substituents can be introduced at the C4, C5, and C6 positions of the dioxane ring by starting the synthesis with a substituted 1,3-diol. These substituents can then be chemically modified, provided the reaction conditions are compatible with the acid-labile acetal linkage.
For example, a 1,3-dioxane synthesized from a diol containing an additional hydroxyl group could undergo selective protection, followed by oxidation or conversion of the remaining hydroxyl to a leaving group for nucleophilic substitution. Aromatic substituents on the ring could undergo electrophilic substitution, although the strongly acidic conditions often required for such reactions may risk cleaving the dioxane. Late-stage functionalization, such as direct fluorination using reagents like N-fluorobenzenesulfonimide (NFSI), has been shown to be effective on complex molecules containing dioxane moieties, suggesting that direct C-H functionalization on certain ring positions or substituents is a viable strategy. academie-sciences.fr
Table 3: Potential Functional Group Interconversions on a Substituted Dioxane Ring
| Initial Substituent (e.g., at C5) | Reagents | Transformed Substituent |
|---|---|---|
| -CH₂OH | PCC, CH₂Cl₂ | -CHO (Aldehyde) |
| PBr₃ | -CH₂Br (Alkyl Bromide) | |
| -CH₂Br | NaCN, DMSO | -CH₂CN (Nitrile) |
| -Ph | HNO₃, H₂SO₄ (careful control) | -Ph-NO₂ (Nitrophenyl) |
Stereoselective and Asymmetric Synthesis of Enantiopure this compound Analogues
Achieving stereocontrol in the synthesis of 1,3-dioxane derivatives is crucial for applications in medicinal chemistry and total synthesis. This can be accomplished through either substrate-controlled or catalyst-controlled strategies.
Substrate-Controlled Synthesis: This approach relies on the use of an enantiomerically pure 1,3-diol as the starting material. The inherent chirality of the diol backbone directs the stereochemical outcome of the cyclization reaction. For instance, the reaction of a C₂-symmetric chiral diol with a prochiral carbonyl compound will lead to the formation of a chiral 1,3-dioxane, often with high diastereoselectivity. Enantiopure 1,3-diols can be accessed through various methods, including asymmetric hydrogenation of β-hydroxy ketones or aldol (B89426) reactions employing chiral auxiliaries. researchgate.net
Catalyst-Controlled Asymmetric Synthesis: A more versatile approach involves the use of a chiral catalyst to induce enantioselectivity in the ring-forming reaction from achiral or meso precursors. A prime example is the catalytic asymmetric intermolecular Prins reaction. It has been demonstrated that chiral, confined imino-imidodiphosphate (iIDP) Brønsted acids can catalyze the reaction between styrenes and formaldehyde (B43269) to produce 4-aryl-1,3-dioxanes in good yields and with excellent enantioselectivities (up to 98% ee). nih.govacs.org This powerful methodology establishes the principle that chiral Brønsted acids can control the stereochemistry of the key C-C and C-O bond-forming events.
While this specific reaction does not directly yield the 2-carboxylic acid derivative, the strategy could conceptually be extended to an asymmetric acetalization of a 1,3-diol with a glyoxylate (B1226380) derivative using a chiral catalyst. The development of asymmetric catalytic methods for the formation of related heterocycles, such as 1,3-dioxolanes and 1,3-dioxepines, further underscores the potential of this approach. nih.govrsc.org
Chiral Auxiliary-Mediated Methodologies
The use of chiral auxiliaries is a powerful strategy to control the stereochemistry of cyclic molecules like 1,3-dioxanes. princeton.edunih.govsigmaaldrich.com This method involves the temporary incorporation of a chiral molecule to direct the stereoselective formation of the desired product. After the key stereocenter-forming reaction, the auxiliary can be removed and ideally recycled.
While specific examples for the synthesis of this compound using this method are not extensively documented in publicly available literature, the general principles can be applied. For instance, a chiral diol could be reacted with a glyoxylic acid derivative. The inherent chirality of the diol would guide the facial selectivity of the cyclization, leading to a diastereomerically enriched this compound derivative. The diastereomeric ratio and yield would be highly dependent on the specific chiral auxiliary, the Lewis acid catalyst used, and the reaction conditions.
One notable example in a related system involves the use of pseudoephenamine as a chiral auxiliary in asymmetric alkylation reactions to produce enantiomerically enriched carboxylic acids with high diastereoselectivities (typically 98:2 to ≥99:1) and good to excellent yields (84–99%). nih.gov Although not a direct synthesis of the 1,3-dioxane ring, this demonstrates the high level of stereocontrol achievable with chiral auxiliaries in the synthesis of chiral carboxylic acids.
| Chiral Auxiliary | Reactant 1 | Reactant 2 | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Pseudoephenamine | N-Acyl-pseudoephenamine | Alkyl Halide | 98:2 to ≥99:1 | 84-99 | nih.gov |
This table illustrates the effectiveness of a chiral auxiliary in a related asymmetric synthesis, highlighting the potential for high diastereoselectivity and yields.
Chemoenzymatic Synthetic Routes
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions to create efficient and stereoselective synthetic pathways. nih.govnih.govorganic-chemistry.org Enzymes, such as lipases, can be used for the kinetic resolution of racemic intermediates, which can then be further transformed chemically.
A powerful strategy is dynamic kinetic resolution (DKR), where an in situ racemization of the slower-reacting enantiomer allows for the theoretical conversion of a racemate into a single enantiomer with up to 100% yield. princeton.edudntb.gov.uanih.gov This approach has been successfully applied to the synthesis of enantiomerically pure alcohols and amines. nih.govorganic-chemistry.org
For the synthesis of chiral this compound, a chemoenzymatic approach could involve the enzymatic resolution of a racemic 1,3-diol. The enantiopure diol could then be cyclized with a glyoxylic acid derivative to yield the desired product. Alternatively, a racemic this compound ester could be subjected to enzymatic hydrolysis, where one enantiomer is selectively hydrolyzed to the carboxylic acid, allowing for separation. A study on the chemoenzymatic cascade to form dioxolanes from aliphatic aldehydes has demonstrated the potential of this approach in a purely organic environment. researchgate.netrwth-aachen.de
| Enzymatic Step | Chemical Step | Key Advantage | Potential Yield | Reference |
| Lipase-catalyzed resolution of 1,3-diol | Acetalization with glyoxylic acid derivative | Access to enantiopure diol | <50% (without DKR) | nih.govorganic-chemistry.org |
| Lipase-catalyzed hydrolysis of racemic ester | Separation of enantiomers | Enantioselective hydrolysis | ~50% | nih.gov |
| Enzyme cascade to chiral diols | Ruthenium-catalyzed acetalization | Integrated one-pot process | High | researchgate.netrwth-aachen.de |
This table outlines potential chemoenzymatic strategies for the synthesis of chiral this compound and its derivatives.
Green Chemistry Approaches in the Synthesis of this compound
Green chemistry principles focus on designing chemical processes that minimize the use and generation of hazardous substances. nih.govnih.gov In the context of 1,3-dioxane synthesis, this involves the use of sustainable catalysts and environmentally benign reaction conditions.
Catalytic Systems for Sustainable Synthesis
The development of reusable and environmentally friendly catalysts is a cornerstone of green chemistry. For the synthesis of 1,3-dioxanes, heterogeneous acid catalysts offer significant advantages over traditional homogeneous catalysts, as they can be easily separated from the reaction mixture and reused.
Mesoporous materials like ZnAlMCM-41 have been shown to be highly selective and reusable solid acid catalysts for the synthesis of 1,3-dioxanes via the Prins cyclization. rsc.org Other studies have demonstrated the use of iodine impregnated neutral alumina (B75360) as an efficient catalyst for condensation reactions under microwave activation without the need for a solvent. researchgate.net The use of biomass-derived heterogeneous catalysts has also been explored for the protection of 1,3-diols as acetals, showcasing a sustainable approach to this transformation. nih.gov
| Catalyst | Reaction Type | Key Advantages | Reusability | Reference |
| ZnAlMCM-41 | Prins Cyclization | High selectivity, solid acid | Yes | rsc.org |
| Iodine on Alumina | Condensation | Solvent-free, microwave-assisted | Not specified | researchgate.net |
| Biomass-derived HT-S | Acetal Formation | Sustainable, heterogeneous | Yes | nih.gov |
This table highlights sustainable catalytic systems for the synthesis of 1,3-dioxanes.
Solvent-Free and Environmentally Benign Reaction Conditions
Eliminating organic solvents from chemical reactions is a key goal of green chemistry, as solvents often contribute significantly to the environmental impact of a process. nih.gov Solvent-free reactions, often facilitated by microwave irradiation or the use of one of the reactants as the solvent, can lead to shorter reaction times, higher yields, and easier product isolation.
The synthesis of 1,3-dioxanes in a solvent-free approach has been reported, demonstrating the feasibility of this environmentally friendly method. researchgate.net Furthermore, the use of bio-based solvents, such as those derived from lactic acid and formaldehyde, presents a greener alternative to traditional petroleum-based solvents. nih.govrsc.org Infrared irradiation has also been employed for the solvent-free synthesis of carboxylic acids and their amide analogs, offering another energy-efficient and clean synthetic route. scirp.org
Comparative Analysis of Synthetic Yields, Selectivities, and Atom Economy
A comprehensive comparison of the different synthetic methodologies for this compound is challenging due to the limited availability of direct comparative studies for this specific compound. However, a qualitative analysis based on the principles of each method can be made.
Yields and Selectivities:
Chiral auxiliary-mediated methods can provide very high diastereoselectivities (often >95%) and good to excellent chemical yields. However, this approach requires stoichiometric amounts of the chiral auxiliary and involves additional steps for its attachment and removal. nih.gov
Asymmetric catalysis offers the potential for high enantioselectivities (often >90% ee) and high yields, with the advantage of using only a catalytic amount of the chiral inductor. The development of a suitable catalyst for a specific transformation can be challenging. organic-chemistry.org
Chemoenzymatic routes can also achieve very high enantioselectivities (>99% ee) and, particularly with DKR, high yields. The operational window of enzymes (temperature, pH, solvent) can be a limitation. nih.govorganic-chemistry.org
Green chemistry approaches focus on maximizing yield while minimizing waste. Solvent-free conditions and heterogeneous catalysts can lead to high yields and simplified purification. rsc.orgresearchgate.net
Atom Economy: Atom economy is a measure of the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. nih.govnih.govnih.govwilliams.eduprimescholars.com
Addition and cycloaddition reactions , which are often employed in asymmetric catalysis and some green chemistry approaches, tend to have high atom economy as all or most of the atoms of the reactants are incorporated into the product.
Reactions involving protecting groups or chiral auxiliaries inherently have lower atom economy because the auxiliary is a stoichiometric reagent that is not part of the final product. Even if the auxiliary is recycled, the process is less atom-economical in the main reaction step.
Substitution and elimination reactions also tend to have lower atom economy due to the formation of byproducts.
| Synthetic Strategy | Typical Yields | Typical Selectivity | Atom Economy | Key Advantages | Key Disadvantages |
| Chiral Auxiliary | Good to Excellent | Very High (Diastereoselectivity) | Low to Moderate | High predictability and reliability | Stoichiometric auxiliary, extra steps |
| Asymmetric Catalysis | Good to Excellent | High (Enantioselectivity) | High | Catalytic use of chiral source | Catalyst development can be difficult |
| Chemoenzymatic | Good to Excellent | Very High (Enantioselectivity) | Moderate to High | Mild conditions, high selectivity | Limited operational window for enzymes |
| Green Chemistry | Good to Excellent | N/A (unless combined) | High | Reduced waste, safer conditions | May require optimization for selectivity |
This table provides a comparative overview of the different synthetic strategies discussed.
Conformational Analysis and Stereochemical Investigations of 1,3 Dioxane 2 Carboxylic Acid Systems
Intrinsic Conformations of the 1,3-Dioxane (B1201747) Ring in 1,3-Dioxane-2-carboxylic Acid
The six-membered 1,3-dioxane ring, analogous to cyclohexane (B81311), is not planar and adopts several non-planar conformations to relieve ring strain. The presence of two oxygen atoms in the ring, however, introduces distinct geometric and energetic properties compared to its carbocyclic counterpart.
Like cyclohexane, the 1,3-dioxane ring preferentially exists in a chair conformation , which represents the structure's energy minimum. thieme-connect.de This conformation minimizes both torsional strain and angle strain. The shorter C-O bond lengths (approx. 1.43 Å) compared to C-C bonds (approx. 1.54 Å) in cyclohexane lead to a more puckered chair form in 1,3-dioxane. thieme-connect.de
The twist-boat (or twist) conformation is a flexible form that is significantly higher in energy than the chair. It is an intermediate in the process of ring inversion. Within the family of flexible forms, specific conformers such as the 1,4-twist and 2,5-twist are identified. researchgate.netresearchgate.net Due to the shorter C-O bonds, the energy difference between the chair and twist forms in 1,3-dioxane is greater than in cyclohexane, making the chair conformation even more dominant. thieme-connect.de
The half-chair conformation is not a stable conformer but rather a high-energy transition state on the pathway of ring inversion from one chair form to another.
The conformational equilibrium of the 1,3-dioxane ring is overwhelmingly dominated by the chair form due to its superior thermodynamic stability. The energy barrier for the conversion of the chair to the twist-boat conformation is a key parameter. For the parent 1,3-dioxane, the energy difference between the chair and the twist form (the chair-twist energy) is approximately 5.7 kcal/mol, which is higher than the 4.9 kcal/mol for cyclohexane. thieme-connect.de The barrier to ring inversion, which proceeds through the half-chair and twist-boat intermediates, has been measured for some derivatives. For instance, the interconversion barrier in 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane was found to be 8.9 kcal/mol. researchgate.net This substantial energy barrier indicates that at room temperature, the molecule exists almost exclusively in the most stable chair conformation.
| Conformation | Relative Energy (kcal/mol) | Comment |
|---|---|---|
| Chair | 0 (Reference) | Most stable ground-state conformation. thieme-connect.de |
| Twist-Boat | ~5.7 | Higher energy flexible form; an intermediate in ring inversion. thieme-connect.de |
| Half-Chair | >8.9 | Transition state for ring inversion. researchgate.net |
Stereoelectronic Effects Governing the Conformational Preferences of the 2-Carboxylic Acid Group
The orientation of the carboxylic acid group at the C2 position is dictated by a delicate balance of steric and stereoelectronic effects.
Generally, substituents at the C2 position of a 1,3-dioxane ring are thermodynamically favored in the equatorial position to avoid steric 1,3-diaxial interactions with the axial lone pairs of the ring oxygens. thieme-connect.de However, this preference can be counteracted by stereoelectronic influences, primarily the anomeric effect.
The anomeric effect describes the tendency of an electronegative substituent adjacent to a heteroatom in a ring to favor the axial orientation, despite steric considerations. This phenomenon is attributed to a stabilizing hyperconjugative interaction between a lone pair (n) on the endocyclic oxygen and the antibonding orbital (σ) of the C2-substituent bond (n → σ). rsc.org This interaction is maximized when the lone pair and the C-substituent bond are anti-periplanar, a geometry achieved when the substituent is axial. rsc.org
For a 2-carboxylic acid group, the substituent is bonded via a C-C bond, so the classical anomeric effect is weaker than for highly electronegative atoms like halogens or oxygen. Nevertheless, a generalized anomeric effect can still be invoked. acs.org The stability of the axial versus equatorial orientation of the -COOH group will depend on the balance between destabilizing steric repulsions and potentially stabilizing stereoelectronic interactions.
A critical factor governing the conformation of this compound is the potential for intramolecular hydrogen bonding. The carboxylic acid group itself exists in an equilibrium between syn and anti conformers, referring to the dihedral angle of the O=C-O-H bond. nih.gov While the syn form is often more stable, the anti conformer can be stabilized by specific interactions. nih.gov
In the context of the 1,3-dioxane ring, the hydroxyl proton of the carboxylic acid group can act as a hydrogen bond donor, while the two ring oxygens can act as acceptors. For this interaction to occur, the carboxylic acid group must adopt an axial orientation, bringing the proton into proximity with the ring oxygens. This intramolecular hydrogen bond could provide significant stabilization to the axial conformer, potentially overcoming the steric preference for the equatorial position. acs.org Such an interaction would likely involve the syn-conformer of the carboxylic acid to allow the O-H group to point toward the ring oxygens.
| Factor | Favors Equatorial Position | Favors Axial Position |
|---|---|---|
| Steric Hindrance | ✔ (Avoids 1,3-diaxial interactions) | |
| Anomeric Effect (Generalized) | ✔ (Potential n → σ* stabilization) | |
| Intramolecular H-Bonding | ✔ (Stabilization via H-bond to ring oxygens) | |
| Dipole Interactions | Depends on specific geometry and solvent |
Stereochemistry of Chiral Centers within this compound Derivatives
The introduction of substituents onto the this compound framework can create one or more chiral centers, leading to various stereoisomers. The C2 carbon atom, bearing the carboxylic acid group, becomes a stereocenter if the ring is asymmetrically substituted at other positions (e.g., C4, C5, or C6).
For instance, in a molecule like 4-methyl-1,3-dioxane-2-carboxylic acid, both C2 and C4 are chiral centers. This gives rise to four possible stereoisomers, which can be grouped into two pairs of diastereomers (e.g., cis/trans pairs) and their respective enantiomers.
cis-isomer : The methyl group at C4 and the carboxylic acid group at C2 are on the same side of the ring. In the most stable chair conformation, this would correspond to one substituent being axial and the other equatorial (e.g., 4e,2a or 4a,2e).
trans-isomer : The substituents are on opposite sides of the ring. In the chair conformation, this would mean both are equatorial (diequatorial) or both are axial (diaxial).
The conformational preferences discussed previously are crucial for determining the three-dimensional structure of these diastereomers. The diequatorial conformation of the trans-isomer is generally the most stable due to minimal steric hindrance. The stability of the cis-isomer and the diaxial trans-isomer depends heavily on the A-values (conformational free energies) of the substituents and the potential for stabilizing interactions, such as the intramolecular hydrogen bonding that could favor an axial carboxylic acid group. The rigid chair-like structure of these derivatives allows for the determination of relative configurations using techniques like NMR spectroscopy. thieme-connect.de
Diastereoselectivity in Substituted Systems
The stereochemical outcome of reactions involving this compound systems is highly dependent on the conformational preferences of the six-membered ring and the nature of its substituents. The dioxane ring typically adopts a chair conformation, which places substituents in distinct axial or equatorial positions, thereby influencing the steric environment and the trajectory of approaching reagents. This inherent structural bias is a powerful tool for controlling diastereoselectivity in synthesis.
In reactions involving the formation of substituted 1,3-dioxane rings, a pronounced preference for the cis or trans isomer is often observed. For instance, in the synthesis of 4,6-disubstituted 1,3-dioxan-2-ones from homoallylic carbonates, a marked cis-diastereoselectivity is achieved. nih.gov The steric hindrance imposed by existing substituents on the ring directs new functional groups to the less hindered face, leading to the preferential formation of one diastereomer over the other.
Similarly, reactions on side chains attached to the 1,3-dioxane ring can exhibit high levels of diastereoselectivity. Wittig reactions performed on aldehydes derived from substituted 1,3-dioxanes predominantly yield (E)-configured α,β-unsaturated esters. mdpi.com Furthermore, aldol (B89426) reactions utilizing enolates derived from dioxanes have been shown to be highly stereoselective, providing a reliable method for synthesizing products with specific relative stereochemistry. unl.pt The length and nature of substituent chains can also influence the diastereomeric ratio in subsequent reactions like hydrogenation, where longer carbon chains have been observed to favor the formation of the cis isomer. unl.pt
The following table summarizes representative data on diastereoselectivity in reactions involving 1,3-dioxane derivatives.
| Reaction Type | Substrates | Product | Diastereomeric Ratio (d.r.) |
| Cyclocarbonation nih.gov | Branched homoallylic carbonate | 4,6-disubstituted 1,3-dioxan-2-one | Pronounced cis-diastereoselectivity |
| Wittig Reaction mdpi.com | 4-formyl-1,3-dioxane derivative | 4-(alkenyl)-1,3-dioxane derivative | (E):(Z) = 10:1 to 15:1 |
| Aldol Reaction unl.pt | Dioxane dithioester & aldehyde | Aldol adduct | Highly stereoselective |
Enantiomeric Purity and Control
Achieving high enantiomeric purity in this compound systems typically involves the use of chiral auxiliaries or starting materials derived from the chiral pool. A widely adopted strategy is to construct the dioxane ring from a readily available, enantiomerically pure 1,3-diol. This approach embeds chirality into the dioxane scaffold, which can then direct the stereochemistry of subsequent transformations.
A prominent example of this methodology is the use of tartaric acid, a common chiral building block, to prepare chiral dioxanes. unl.pt The enolates generated from such dioxanes undergo highly stereoselective aldol reactions, leading to the formation of lactones with the correct stereochemistry for the enantioselective synthesis of natural products like paraconic acids. unl.pt The inherent C₂ symmetry of the tartaric acid-derived auxiliary provides excellent facial discrimination, ensuring that the electrophile approaches from a specific direction.
This strategy offers significant flexibility, as the opposite enantiomer of the final product can be synthesized simply by starting with the other enantiomer of the chiral building block (e.g., (-)-tartaric acid instead of (+)-tartaric acid). unl.pt This method of substrate control is a cornerstone of modern asymmetric synthesis, allowing for the predictable and efficient production of enantiomerically pure compounds containing the 1,3-dioxane motif.
Advanced Spectroscopic Techniques for Conformational Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the conformational analysis of 1,3-dioxane derivatives. The chair conformation of the dioxane ring results in chemically and magnetically non-equivalent axial and equatorial protons, which give rise to distinct signals in the ¹H NMR spectrum.
The chemical shift (δ) of protons on the dioxane ring is highly informative. For the parent 1,3-dioxane, protons at C4/C6 typically resonate around 3.7 ppm, while those at C5 appear at a higher field, around 1.7 ppm. docbrown.info The protons at C2 are the most deshielded by the two adjacent oxygen atoms, appearing at approximately 4.5-4.8 ppm. docbrown.info For this compound, the acidic proton of the carboxyl group is expected to appear significantly downfield, typically in the 10-12 ppm region, often as a broad singlet. libretexts.orgpressbooks.pub
Vicinal coupling constants (³J) are particularly powerful for determining the dihedral angles between protons and thus the conformation of the ring. The relationship between coupling constants and dihedral angles is described by the Karplus equation. Large coupling constants (³J ≈ 10–13 Hz) are indicative of a trans-diaxial relationship between protons, while smaller couplings (³J ≈ 2–5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements. These values provide clear evidence for the chair conformation and allow for the unambiguous assignment of substituent positions as either axial or equatorial. researchgate.net
In ¹³C NMR spectroscopy, the carbon atoms of the 1,3-dioxane ring also show characteristic chemical shifts. The C2 carbon, flanked by two oxygens, is the most downfield, appearing around 94 ppm in the parent compound. docbrown.info The C4/C6 carbons resonate near 67 ppm, and the C5 carbon is found at approximately 26 ppm. docbrown.info The carbonyl carbon of the carboxylic acid group at the C2 position would be expected to resonate in the 165-185 ppm range. pressbooks.pub
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Key Features & Notes |
| ¹H | Carboxyl (-COOH) | 10.0 - 12.0 | Broad singlet, disappears on D₂O exchange. libretexts.orgpressbooks.pub |
| ¹H | C2-H | ~4.8 - 5.2 | Singlet (if no other C2 substituent). Deshielded by two oxygen atoms. |
| ¹H | C4/C6-H (axial) | ~3.6 - 4.0 | Typically shows large diaxial coupling to C5-H (axial). |
| ¹H | C4/C6-H (equatorial) | ~3.9 - 4.3 | Typically shows small coupling to C5 protons. |
| ¹³C | Carbonyl (-C OOH) | 165 - 185 | Deshielded carbonyl carbon. pressbooks.pub |
| ¹³C | C2 | 95 - 110 | Highly deshielded acetal (B89532) carbon. |
| ¹³C | C4/C6 | ~65 - 75 | Carbons adjacent to one oxygen atom. |
| ¹³C | C5 | ~25 - 35 | Methylene carbon remote from oxygen atoms. |
Single-Crystal X-ray Diffraction Analysis of Stereoisomers
Single-crystal X-ray diffraction provides the most definitive and unambiguous method for elucidating the three-dimensional structure of molecules, including the precise conformation of the ring and the relative and absolute stereochemistry of all chiral centers. This technique has been instrumental in confirming the conformational preferences of 1,3-dioxane systems.
For substituted 1,3-dioxane-carboxylic acids, X-ray analysis can unequivocally establish the chair conformation of the dioxane ring and the spatial orientation of all substituents. A crystal structure analysis of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, for instance, confirmed that the 1,3-dioxane ring adopts an approximate chair conformation. nih.gov In this structure, the carboxylic acid group was found to occupy an equatorial position on the ring, which is generally the thermodynamically favored position for bulky substituents as it minimizes steric interactions with other axial groups. nih.govthieme-connect.de
The data obtained from X-ray diffraction, such as bond lengths, bond angles, and torsional angles, serve as the ultimate benchmark for validating conformations predicted by computational methods or inferred from spectroscopic data like NMR. researchgate.net It provides a static, solid-state picture of the molecule, revealing details about intermolecular interactions like hydrogen bonding, which can influence crystal packing. nih.gov
| Compound | Ring Conformation | Carboxyl Group Position | Key Finding |
| 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid nih.gov | Chair | Equatorial | The analysis provided definitive proof of the equatorial preference of the carboxyl group to minimize steric strain. |
| Spiroisatin-based N-acyl hydrazones with dioxane moiety researchgate.net | Cis conformation | N/A | Confirmed the cis conformation in the solid state, consistent with solution-state NMR data. |
Vibrational Spectroscopy (IR and Raman) for Conformational Fingerprinting
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful method for obtaining a "conformational fingerprint" of this compound systems. These techniques probe the vibrational modes of molecules, which are sensitive to the local geometry and electronic environment. mdpi.com Consequently, different conformers (e.g., chair vs. twist-boat) or stereoisomers often exhibit distinct vibrational spectra.
The IR spectrum of a this compound is dominated by characteristic absorptions from both the dioxane ring and the carboxylic acid functional group. The carboxylic acid moiety gives rise to two particularly prominent features:
A very broad O-H stretching absorption, typically spanning from 2500 to 3300 cm⁻¹, resulting from strong hydrogen bonding between molecules. libretexts.org
An intense C=O (carbonyl) stretching band, generally found between 1710 and 1760 cm⁻¹. The exact position depends on whether the acid exists as a hydrogen-bonded dimer (~1710 cm⁻¹) or a monomer (~1760 cm⁻¹). pressbooks.pub
The C-O stretching vibrations of the acetal group in the 1,3-dioxane ring typically appear in the fingerprint region of the IR spectrum, between 1200 and 1000 cm⁻¹. The precise frequencies and intensities of these bands can be sensitive to the ring's conformation and the orientation of substituents. Differences in the vibrational spectra between isomers can be subtle but are often detectable, allowing for the identification and differentiation of conformers. nih.gov For example, the presence of specific bands in the IR spectrum can indicate a mixture of conformers in a sample. nih.gov
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very broad and strong libretexts.org |
| C-H (Alkyl) | C-H stretch | 2850 - 3000 | Sharp, medium to strong |
| Carboxylic Acid | C=O stretch | 1710 - 1760 | Very strong and sharp pressbooks.pub |
| Dioxane Ring | C-O stretch | 1000 - 1200 | Strong, often multiple bands |
Computational and Theoretical Investigations of 1,3 Dioxane 2 Carboxylic Acid
Quantum Chemical Studies on Electronic Structure and Stability
Quantum chemical studies are fundamental to elucidating the intrinsic properties of a molecule, governed by its electronic structure. These methods are used to determine stable conformations, relative energies, and the distribution of electrons within the molecule.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometry of molecules. nih.govmdpi.com It determines the lowest energy arrangement of atoms by solving the Kohn-Sham equations, which relate the electron density to the total energy of the system. nih.govmdpi.com For 1,3-Dioxane-2-carboxylic acid, DFT calculations are employed to find the optimized bond lengths, bond angles, and dihedral angles.
The 1,3-dioxane (B1201747) ring typically adopts a chair conformation as its most stable form. researchgate.netscispace.com Geometrical optimization using a functional like B3LYP or PBE with a suitable basis set (e.g., 6-31G(d) or larger) would confirm this preference. The carboxylic acid substituent at the C2 position can exist in either an axial or equatorial orientation. DFT calculations would predict the equatorial position to be more stable due to reduced steric hindrance. The optimization would also reveal the planarity of the carboxylic acid group and its orientation relative to the dioxane ring.
Table 1: Predicted Geometrical Parameters for Equatorial this compound (Chair Conformation) from DFT Calculations
| Parameter | Atom(s) Involved | Predicted Value |
| Bond Lengths | ||
| C2-O1 | ~1.41 Å | |
| O1-C6 | ~1.43 Å | |
| C5-C6 | ~1.53 Å | |
| C2-C(arboxylic) | ~1.52 Å | |
| C=O | ~1.21 Å | |
| C-OH | ~1.35 Å | |
| Bond Angles | ||
| O1-C2-O3 | ~111.5° | |
| C4-C5-C6 | ~110.0° | |
| O-C=O | ~125.0° | |
| Dihedral Angles | ||
| O1-C2-O3-C4 | ~55.0° | |
| C(arboxylic)-C2-O1-C6 | ~178.0° | |
| O=C-O-H | ~0° (syn) |
Note: These are typical values and may vary slightly depending on the level of theory and basis set used.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of accuracy for calculating molecular energies by solving the Schrödinger equation without empirical parameters. mdpi.com These methods are used to explore the conformational energy landscape of this compound, identifying various stable conformers (minima) and the transition states that connect them.
For the parent 1,3-dioxane molecule, the chair conformer is significantly more stable than flexible forms like the 2,5-twist or 1,4-twist conformations. researchgate.netscispace.com Ab initio calculations for this compound would map the potential energy surface for the interconversion between these forms. The energy barriers for ring inversion (chair-to-chair) can be precisely calculated. The presence of the carboxylic acid group, particularly its ability to form intramolecular hydrogen bonds in certain conformations, could potentially stabilize or destabilize specific twist-boat forms compared to the unsubstituted ring.
Table 2: Calculated Relative Energies for Conformers of 1,3-Dioxane
| Conformer | Relative Energy (kcal/mol) - DFT | Relative Energy (kcal/mol) - MP2 |
| Chair | 0.00 | 0.00 |
| 2,5-Twist | 5.19 ± 0.8 | 4.85 ± 0.08 |
| 1,4-Twist | 6.19 ± 0.8 | 6.21 ± 0.08 |
Data adapted from studies on the parent 1,3-dioxane molecule. researchgate.netscispace.com The presence of a C2-carboxylic acid group would further influence these values.
Molecular Dynamics Simulations for Dynamic Conformational Analysis
While quantum chemical methods identify static energy minima, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes, molecular vibrations, and interactions with a solvent environment at finite temperatures. nih.gov
For this compound, MD simulations can be used to study the timescale and pathways of ring inversion between the two chair conformations. researchgate.net Furthermore, the simulation can reveal the rotational dynamics of the carboxylic acid group around the C2-C bond and the flexibility of the O=C-O-H dihedral angle. When simulated in a solvent like water, MD can model the explicit hydrogen bonding between the carboxylic acid and solvent molecules, providing a more realistic picture of its conformational preferences in solution. nih.gov
Theoretical Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)
Computational methods are highly effective at predicting spectroscopic properties, which can aid in the interpretation of experimental data.
NMR Chemical Shifts : DFT calculations, using methods like Gauge-Including Atomic Orbital (GIAO), can accurately predict ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com For this compound, theoretical predictions would show distinct signals for the protons and carbons at the C2, C4/C6, and C5 positions. The acidic proton of the carboxyl group would have a characteristic downfield shift. Comparing calculated shifts for different conformers can help assign experimental spectra. nih.gov The accuracy of these predictions is often high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C. nih.gov
Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | 1,3-Dioxane (Experimental) | This compound (Predicted) | Rationale for Shift |
| C2 | 94.3 docbrown.info | ~105 | Deshielding effect of the attached carboxyl group. |
| C4, C6 | 66.9 docbrown.info | ~67 | Minimal change expected. |
| C5 | 26.6 docbrown.info | ~25 | Minor shielding effect. |
| C=O | N/A | ~170 | Typical chemical shift for a carboxylic acid carbon. |
Vibrational Frequencies : The calculation of vibrational frequencies via DFT is used to predict infrared (IR) spectra. nih.gov For this compound, the most prominent predicted peaks would include the C=O stretching frequency of the carboxylic acid (typically around 1700-1750 cm⁻¹), the broad O-H stretch, and various C-O stretching modes associated with the dioxane ring and the acid. nih.gov
UV-Vis Absorption : Time-dependent DFT (TD-DFT) is used to calculate excited-state properties and predict UV-Vis absorption spectra. researchgate.net The 1,3-dioxane ring itself does not have significant absorption in the near-UV range. The primary chromophore in this compound is the carbonyl group of the carboxylic acid, which would be predicted to have a weak n→π* transition at higher wavelengths and a stronger π→π* transition at lower wavelengths.
Intermolecular Interaction Analysis using Hirshfeld Surfaces and Quantum Theory of Atoms in Molecules (QTAIM)
Quantum Theory of Atoms in Molecules (QTAIM) : QTAIM is a model that analyzes the topology of the electron density (ρ) to define atoms, chemical bonds, and intermolecular interactions. wikipedia.orgamercrystalassn.org The theory identifies bond critical points (BCPs) between interacting atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), characterize the nature of the interaction. For the hydrogen bonds in crystalline this compound, QTAIM analysis would locate a BCP between the donor hydrogen and the acceptor oxygen, providing a rigorous quantum mechanical description of this key interaction. pitt.edu
Molecular Docking Studies for Structure-Based Design Principles
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used in drug discovery to predict how a ligand, such as a derivative of this compound, might interact with the binding site of a protein target.
Applications of 1,3 Dioxane 2 Carboxylic Acid in Advanced Organic Synthesis
Strategic Building Blocks for Complex Organic Molecules
While direct and extensive examples of 1,3-Dioxane-2-carboxylic acid as a primary building block in the total synthesis of complex natural products are not widely reported in publicly available literature, its structural motif is inherent to many synthetic strategies. The 1,3-dioxane (B1201747) core serves as a versatile protecting group for 1,3-diols and a conformational control element, which are crucial aspects in the synthesis of complex molecules.
The 1,3-dioxane framework is a common feature in a variety of natural products. Consequently, synthetic strategies targeting analogues of these natural products often involve the formation or utilization of substituted 1,3-dioxane rings. While research specifically detailing the use of this compound in this context is limited, the principles of incorporating this scaffold are well-established. The carboxylic acid group at the 2-position offers a handle for further functionalization, such as chain extension or the introduction of other pharmacophoric groups, allowing for the generation of diverse libraries of natural product analogues for biological screening.
Carbohydrate mimetics are molecules designed to mimic the structure and function of natural carbohydrates, and they play a crucial role in glycobiology and drug discovery. The 1,3-dioxane ring is an excellent scaffold for the construction of pyranose mimics due to its similar six-membered ring structure. Although specific examples employing this compound for this purpose are not extensively documented, the potential for its use is significant. The carboxylic acid functionality could be strategically transformed into various substituents found in natural sugars or their mimetics, such as hydroxymethyl or aminomethyl groups, after appropriate stereochemical control is established at other positions of the dioxane ring.
Chiral Synthons and Auxiliaries in Asymmetric Synthesis
The generation of stereochemically defined molecules is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals. Chiral molecules derived from this compound have the potential to serve as valuable synthons and auxiliaries in asymmetric reactions.
The rigid chair-like conformation of the 1,3-dioxane ring can be exploited to control the stereochemical outcome of reactions at adjacent centers. By introducing chirality into the this compound molecule, for instance, through the use of chiral diols in its synthesis, it can be employed as a chiral building block. The steric and electronic properties of the dioxane ring can then direct the approach of incoming reagents, leading to the formation of new carbon-carbon bonds with high diastereoselectivity. While the literature does not provide a wealth of specific examples for the carboxylic acid derivative itself, the principle is a fundamental concept in asymmetric synthesis.
Chiral ligands are essential components of catalysts used in asymmetric catalysis. The synthesis of novel chiral ligands is a continuous pursuit in organic chemistry. Derivatives of this compound, particularly those with defined stereochemistry, can serve as precursors for the synthesis of new chiral ligands. The carboxylic acid group can be readily converted into other functional groups, such as amides or phosphines, which can coordinate to metal centers. The chiral 1,3-dioxane backbone would then create a chiral environment around the metal, enabling enantioselective transformations.
Precursors for Advanced Chemical Entities
One of the most well-documented applications of this compound derivatives is as precursors for the synthesis of pharmacologically active compounds. Research in this area has demonstrated the successful incorporation of the this compound scaffold into novel molecules with therapeutic potential.
A notable example is the design and synthesis of novel oxazole-containing this compound derivatives as dual agonists for peroxisome proliferator-activated receptors alpha and gamma (PPARα/γ). nih.gov These receptors are important targets for the treatment of metabolic disorders such as type 2 diabetes and dyslipidemia.
In this research, scientists designed a series of compounds that combined the this compound head group with a substituted oxazole (B20620) tail through a linker. The design was based on the structural similarities to known potent glitazones, a class of drugs used to treat diabetes.
The synthesis of these advanced chemical entities involved a multi-step sequence, highlighting the utility of the this compound core as a foundational element. The lead compound from this study, 2-methyl-c-5-[4-(5-methyl-2-(4-methylphenyl)-oxazol-4-ylmethoxy)-benzyl]-1,3-dioxane-r-2-carboxylic acid, demonstrated significant hypoglycemic and hypolipidemic effects in animal models. nih.gov
Table 1: Biological Activity of a Lead this compound Derivative nih.gov
| Compound | In Vitro PPARα Agonistic Activity (EC₅₀, µM) | In Vitro PPARγ Agonistic Activity (EC₅₀, µM) | In Vivo Hypoglycemic Efficacy (% Reduction in Blood Glucose) | In Vivo Hypolipidemic Efficacy (% Reduction in Triglycerides) |
|---|
| Lead Compound | 0.12 | 0.08 | 45% in db/db mice | 52% in Zucker fa/fa rats |
This successful application underscores the potential of this compound as a key precursor for the development of new therapeutic agents with complex molecular architectures and valuable pharmacological activities.
Structural Design and Synthetic Strategies for Peroxisome Proliferator-Activated Receptor (PPAR) Ligand Precursors
The this compound scaffold has emerged as a crucial pharmacophore in the design of novel Peroxisome Proliferator-Activated Receptor (PPAR) ligands. PPARs are ligand-activated transcription factors that play a significant role in regulating lipid and glucose metabolism, making them attractive therapeutic targets for metabolic disorders. researchgate.net The design of ligands based on the this compound core often follows the established topology of known PPAR agonists, which typically consists of an acidic head group, a central linker, and a lipophilic tail.
A key structural design element involves the modification of the lipophilic tail of the molecule, while retaining the this compound as the acidic head. researchgate.net Research has focused on synthesizing a series of these derivatives by attaching various lipophilic groups to the dioxane ring. For instance, novel 1,3-dioxane carboxylic acid derivatives have been designed to mimic the structural features of potent glitazones, a class of PPARγ agonists, within a fibric acid-like chemical structure. nih.gov This design strategy aims to create dual agonists that can activate both PPARα and PPARγ, thereby addressing both dyslipidemia and hyperglycemia. researchgate.netnih.gov
Synthetic strategies for these PPAR ligand precursors typically involve multi-step reaction sequences. A common approach begins with the synthesis of a substituted 1,3-dioxane ring, which serves as the central building block. This is often followed by the introduction of a linker and a lipophilic tail through various coupling reactions. For example, a lead compound, 2-methyl-c-5-[4-(5-methyl-2-(4-methylphenyl)-oxazol-4-ylmethoxy)-benzyl]-1,3-dioxane-r-2-carboxylic acid, was synthesized and showed potent hypoglycemic, hypolipidemic, and insulin-sensitizing effects in animal models. nih.gov Another study identified 2-methyl-c-5-[4-(5-methyl-2-phenyl-1,3-oxazol-4-yl)butyl]-1,3-dioxane-r-2-carboxylic acid as a potent and subtype-selective PPARα agonist. nih.gov The synthesis of these compounds allows for systematic structure-activity relationship (SAR) studies, leading to the optimization of their potency and selectivity for different PPAR subtypes. nih.gov
The following table summarizes key structural features of representative this compound-based PPAR ligand precursors:
| Compound ID | Lipophilic Tail | Target PPAR Subtype(s) | Key Research Finding |
| 1 | Substituted Oxazole | PPARα/γ Dual Agonist | Exhibited potent hypoglycemic and hypolipidemic effects. nih.gov |
| 2 | Phenyl-oxazole-butyl | PPARα Selective Agonist | Demonstrated substantial hypolipidemic effect in diabetic mice. nih.gov |
| 3 | Modified Lipophilic Groups | PPARα/γ Dual Agonist | Showed potent in vitro and in vivo effects for specific derivatives. researchgate.net |
Intermediates in the Synthesis of Other Complex Organic Molecules for Material Science (e.g., Polymer Precursors)
While the primary application of this compound has been in the pharmaceutical field, its structural features also make it a valuable intermediate in the synthesis of complex organic molecules for material science, particularly as a precursor to polymers. The 1,3-dioxane ring is a stable cyclic acetal (B89532) that can be incorporated into larger molecular architectures, and the carboxylic acid group provides a reactive handle for further functionalization and polymerization.
The general stability of the 1,3-dioxane ring under various reaction conditions, excluding acidic environments, allows for selective modifications at other parts of the molecule. thieme-connect.de This property is advantageous in multi-step syntheses of complex monomers. The carboxylic acid functionality of this compound can be converted into a variety of other functional groups, such as esters, amides, or acid chlorides. These transformed molecules can then serve as monomers for polymerization reactions like condensation polymerization.
For instance, the carboxylic acid can be esterified with a diol to form a polyester, or it can be reacted with a diamine to produce a polyamide. The rigid 1,3-dioxane ring within the polymer backbone can impart specific properties to the resulting material, such as increased thermal stability or altered mechanical strength. Although direct polymerization of this compound is not widely reported, the use of other 1,3-dioxane derivatives in polymer synthesis is documented. For example, polyurethanes incorporating 1,3-dioxane-5,5-dimethanol (B1596533) have been studied for their degradation properties. researchgate.net Furthermore, the in situ polymerization of 1,3-dioxane itself has been explored for creating polymer electrolytes. rsc.org These examples highlight the potential of the 1,3-dioxane moiety as a building block in polymer chemistry.
The following table outlines potential synthetic pathways for converting this compound into polymer precursors:
| Precursor Type | Synthetic Transformation | Resulting Monomer Class | Potential Polymer Class |
| Polyester Precursor | Esterification with a diol (e.g., ethylene (B1197577) glycol) | Di-ester or Hydroxy-ester | Polyester |
| Polyamide Precursor | Amidation with a diamine (e.g., hexamethylenediamine) | Di-amide or Amino-amide | Polyamide |
| Functional Monomer | Conversion of the carboxylic acid to an acrylate (B77674) or methacrylate (B99206) group | Acrylate/Methacrylate Monomer | Polyacrylate/Polymethacrylate |
By leveraging the unique combination of a stable cyclic structure and a reactive functional group, this compound serves as a versatile intermediate for the design and synthesis of novel polymers and advanced materials.
Future Directions and Emerging Research Avenues for 1,3 Dioxane 2 Carboxylic Acid Research
Innovations in Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of 1,3-dioxane (B1201747) structures, including the target carboxylic acid, is critically dependent on the catalytic systems employed. Future research will focus on developing catalysts that offer superior efficiency, selectivity, and sustainability. A significant area of innovation lies in harnessing unconventional activation methods and earth-abundant metals.
One promising approach is the use of photo-aerobic selenium-π-acid multicatalysis . This method has been successfully applied to the synthesis of 1,3-dioxan-2-ones from homoallylic carbonic acid esters, utilizing visible light as an energy source and ambient air as the oxidant. This strategy avoids the need for stoichiometric electrophiles or pre-installed leaving groups, representing a greener and more direct pathway. Future work could adapt this photoredox catalysis to directly incorporate a carboxyl group, potentially through CO2 fixation, into the 1,3-dioxane ring system.
Another key direction is the advancement of catalysts for carboxylation reactions using carbon dioxide (CO2) as a renewable C1 feedstock. CO2 is an abundant, non-toxic, and inexpensive carbon source, making its utilization a primary goal in green chemistry. Research into transition metal catalysts, particularly those based on copper, palladium, and nickel, has shown promise for the synthesis of carboxylic acids under milder conditions. The development of novel ligand systems, such as N-heterocyclic carbenes (NHCs), can enhance the activity and selectivity of these metal centers, enabling the efficient synthesis of compounds like 1,3-Dioxane-2-carboxylic acid from appropriate precursors and CO2.
| Catalytic System | Precursors | Key Advantages | Potential for this compound |
| Photo-aerobic Selenium-π-acid | Homoallylic carbonates | Uses visible light and air; avoids harsh reagents. | Adaptation for direct carboxylation or synthesis of reactive intermediates. |
| Copper-NHC Catalysis | Alkenes, Alkynes, C-H bonds + CO2 | Utilizes an earth-abundant metal; operates under mild conditions. | Direct carboxylation of a 1,3-dioxane precursor. |
| Palladium Catalysis | Organozinc reagents + CO2 | High efficiency for cross-coupling reactions. | Carboxylation of functionalized 1,3-dioxane organometallics. |
| Enzymatic Catalysis | Epoxides + CO2 | High stereoselectivity; environmentally benign conditions. | Enantioselective synthesis of chiral this compound derivatives. |
Integration with Automated Synthesis and Flow Chemistry Methodologies
The shift from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, reproducibility, and scalability. The integration of automated systems with flow reactors is a major frontier for the synthesis of this compound.
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. For the synthesis of carboxylic acids, specialized flow reactors like tube-in-tube gas-permeable membrane systems have been designed for efficient gas-liquid reactions involving CO2. This technology could be directly applied to the carboxylation of a suitable 1,3-dioxane precursor, enabling safe handling of gaseous reagents and straightforward scalability.
Automated synthesis platforms can further enhance the efficiency of process development by allowing for high-throughput screening of reaction conditions, catalysts, and substrates. By combining robotics with flow reactors, researchers can rapidly identify optimal synthetic routes. This approach minimizes chemical waste and accelerates the discovery-to-production timeline. For this compound, an automated flow system could telescope multiple reaction steps—such as the formation of the dioxane ring followed by carboxylation—without the need to isolate intermediates, thereby streamlining the entire process. acs.org
| Feature | Benefit in Flow Chemistry | Application to this compound Synthesis |
| Precise Control | Improved reaction selectivity and yield; enhanced safety. | Fine-tuning of carboxylation or cyclization conditions to minimize byproducts. |
| Enhanced Safety | Small reaction volumes minimize risks of hazardous reactions. | Safe handling of pressurized CO2 and reactive organometallic intermediates. |
| Scalability | Production can be increased by running the system for longer periods. | Seamless transition from laboratory-scale discovery to pilot-scale production. |
| Automation | High-throughput optimization and reduced manual intervention. | Rapid screening of catalysts and conditions for optimal yield and purity. |
Development of Advanced Analytical Techniques for In Situ Characterization
A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization. The development and application of advanced analytical techniques for real-time, in situ monitoring are set to revolutionize the study of the synthesis of this compound. These methods fall under the umbrella of Process Analytical Technology (PAT) , a framework for designing and controlling manufacturing processes through timely measurements. mt.comfda.gov
In situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for tracking the concentration of reactants, intermediates, and products in real time. nih.govyoutube.com By inserting a probe directly into the reaction vessel or flow stream, researchers can obtain continuous data on the formation of the dioxane ring or the progress of the carboxylation step without altering the reaction conditions. youtube.com This allows for the precise determination of reaction endpoints and the identification of transient intermediates, providing invaluable mechanistic insights. youtube.com
In situ Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information during a reaction. iastate.edumpg.de By flowing the reaction mixture through an NMR tube located within the spectrometer, it is possible to monitor subtle changes in chemical structure, identify intermediates, and quantify species with high precision. acs.org This technique would be particularly useful for studying the stereoselectivity of catalytic reactions leading to chiral derivatives of this compound.
| Analytical Technique | Information Provided | Advantages for Reaction Monitoring |
| In Situ FTIR | Functional group analysis, concentration of key species. youtube.com | Real-time kinetic data, non-invasive, compatible with flow chemistry. americanpharmaceuticalreview.com |
| In Situ Raman | Vibrational modes, particularly for non-polar bonds and aqueous systems. | Complements FTIR, less interference from water, useful for polymerization. |
| In Situ NMR | Detailed structural information, quantification, stereochemistry. iastate.edumpg.de | Unambiguous identification of intermediates and products. acs.org |
Exploration of Novel Reactivity Modes and Synthetic Applications
Beyond improving its synthesis, future research will focus on unlocking the full synthetic potential of this compound as a versatile chemical building block. The unique combination of a cyclic acetal (B89532) and a carboxylic acid functional group opens avenues for novel applications in materials science and medicinal chemistry.
One major area of exploration is in polymer chemistry . The carboxylic acid group can be converted into other functional groups, or the entire molecule can be used as a monomer. For instance, reacting the related 2-oxo-1,3-dioxolane-4-carboxylic acid esters with amines yields hydroxyurethanes. mdpi.com A similar reaction with this compound derivatives could lead to the synthesis of novel polyurethanes or other polymers with tailored properties such as biodegradability, making them suitable for biomedical applications.
The rigid 1,3-dioxane scaffold also makes it an attractive synthon for the synthesis of complex molecules . Its structure can serve as a template for controlling stereochemistry in subsequent reactions. Drawing inspiration from the extensive chemistry of Meldrum's acid (2,2-Dimethyl-1,3-dioxane-4,6-dione), which is a cornerstone in forming heterocyclic compounds, this compound could be used in multicomponent reactions to build molecular diversity. mt.com Furthermore, the inherent biological activity found in many 1,3-dioxane and 1,3-dioxolane (B20135) derivatives suggests that this compound could serve as a valuable starting point for the development of new therapeutic agents. fda.govchemcatbio.org
Q & A
Basic Research Questions
Q. What are the key considerations for designing efficient synthetic routes for 1,3-dioxane-2-carboxylic acid derivatives?
- Methodological Answer : Prioritize regioselective cyclization of diols with carbonyl precursors to form the 1,3-dioxane ring. For example, oxazole-containing derivatives can be synthesized via condensation reactions using catalytic acid conditions . Purification via column chromatography and characterization by , , and high-resolution mass spectrometry (HRMS) are critical for validating product integrity.
Q. How can researchers confirm the structural conformation of this compound derivatives?
- Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) provides definitive structural validation. Ensure high-quality single crystals by optimizing solvent systems (e.g., methanol/water gradients) and temperature during crystallization . Pair crystallographic data with computational modeling (e.g., density functional theory) to resolve ambiguities in stereochemistry.
Q. What in vitro assays are suitable for evaluating PPARα/γ dual agonism of these derivatives?
- Methodological Answer : Use luciferase reporter gene assays in HEK293 cells transfected with PPARα/γ response elements. Compare dose-response curves (e.g., EC values) against reference agonists like GW7647 (PPARα) and rosiglitazone (PPARγ). Include controls for nonspecific activation (e.g., PPARδ-negative assays) to ensure selectivity .
Advanced Research Questions
Q. How do substituent modifications on the 1,3-dioxane ring impact PPAR subtype selectivity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by systematically varying substituents (e.g., alkyl chains, aromatic groups) at positions 4 and 5 of the dioxane ring. Use molecular docking (e.g., AutoDock Vina) to predict interactions with PPAR ligand-binding domains. Validate findings with competitive binding assays and co-crystallization studies .
Q. How can researchers resolve discrepancies in potency data between cell-based assays and in vivo models?
- Methodological Answer : Investigate pharmacokinetic factors (e.g., bioavailability, metabolic stability) using liver microsome assays and plasma protein binding studies. Cross-validate in vivo efficacy in PPAR knockout murine models to isolate target-specific effects . Statistical tools like Bland-Altman analysis can quantify assay concordance.
Q. What computational strategies are effective for predicting off-target interactions of this compound derivatives?
- Methodological Answer : Employ ligand-based virtual screening (e.g., SwissTargetPrediction) and molecular dynamics simulations to assess binding to non-PPAR targets (e.g., nuclear receptors, kinases). Validate predictions with thermal shift assays (TSA) to measure protein-ligand stabilization .
Q. How does pH influence the solubility and reactivity of this compound in aqueous solutions?
- Methodological Answer : Perform potentiometric titrations to determine pKa values and pH-dependent solubility profiles. Use dynamic light scattering (DLS) to monitor aggregation at physiological pH (7.4). Adjust buffer systems (e.g., phosphate vs. Tris) to stabilize the compound during biological assays .
Data Analysis & Contradiction Resolution
Q. What statistical approaches are recommended for analyzing contradictory results in PPAR activation studies?
- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to identify confounding variables (e.g., cell line variability, ligand concentration ranges). Use meta-analysis frameworks to integrate data from multiple studies, weighting results by assay robustness (e.g., Z’-factor scores) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
